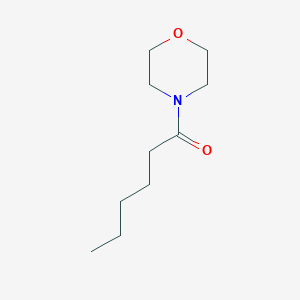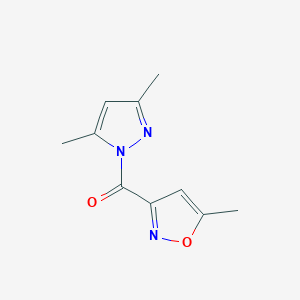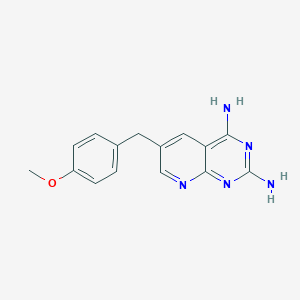
Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)-, also known as PD173074, is a small molecule inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase. This compound has been extensively studied due to its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- inhibits the activity of the FGFR tyrosine kinase by binding to the ATP-binding site of the enzyme. This prevents the activation of downstream signaling pathways that are involved in cell proliferation, survival, and angiogenesis. Inhibition of FGFR signaling by Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Efectos Bioquímicos Y Fisiológicos
Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This makes Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- a potential candidate for the treatment of diseases that are characterized by excessive angiogenesis, such as age-related macular degeneration and diabetic retinopathy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. However, Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- also has some limitations. It is a potent inhibitor of the FGFR tyrosine kinase, but it may also inhibit other kinases at higher concentrations. In addition, Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- has poor solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)-. One area of research is the identification of biomarkers that can predict the response of cancer cells to Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)-. This will help to identify patients who are most likely to benefit from treatment with Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)-. Another area of research is the development of new analogs of Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- that have improved solubility and selectivity for the FGFR tyrosine kinase. Finally, the combination of Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- with other cancer therapies, such as immunotherapy, is an area of research that holds promise for improving cancer treatment outcomes.
Métodos De Síntesis
Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- can be synthesized using a multi-step synthetic route. The first step involves the reaction of 2-aminopyridine with 2-chloroacetaldehyde in the presence of sodium borohydride to yield 2-(2-hydroxyethylamino)pyridine. This compound is then reacted with 2,4-dichloro-5-nitropyrimidine in the presence of potassium carbonate to yield 2-(2-hydroxyethylamino)-4,6-dichloro-5-nitropyrimidine. The final step involves the reduction of the nitro group to an amino group using palladium on carbon in the presence of hydrogen gas and subsequent reaction with p-methoxybenzaldehyde in the presence of sodium triacetoxyborohydride to yield Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)-.
Aplicaciones Científicas De Investigación
Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- has been shown to be effective against a variety of cancer types, including breast cancer, lung cancer, and prostate cancer. In addition, Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propiedades
Número CAS |
17752-60-2 |
|---|---|
Nombre del producto |
Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- |
Fórmula molecular |
C15H15N5O |
Peso molecular |
281.31 g/mol |
Nombre IUPAC |
6-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C15H15N5O/c1-21-11-4-2-9(3-5-11)6-10-7-12-13(16)19-15(17)20-14(12)18-8-10/h2-5,7-8H,6H2,1H3,(H4,16,17,18,19,20) |
Clave InChI |
IREOUVDHASCDFW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC2=CC3=C(N=C(N=C3N=C2)N)N |
SMILES canónico |
COC1=CC=C(C=C1)CC2=CC3=C(N=C(N=C3N=C2)N)N |
Otros números CAS |
17752-60-2 |
Sinónimos |
6-(4-Methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4-diamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



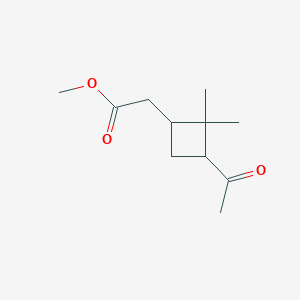

![Methyl iodide, [14C]](/img/structure/B100923.png)
![N(6)-[(indol-3-yl)acetyl]-L-lysine](/img/structure/B100925.png)
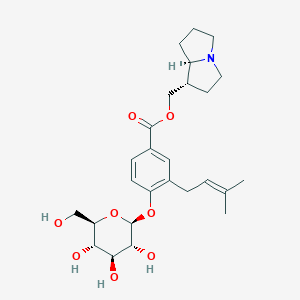
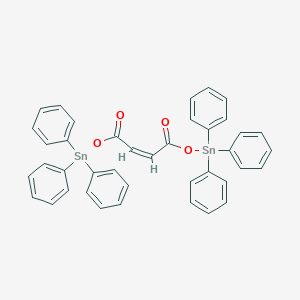
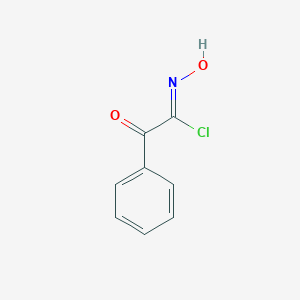
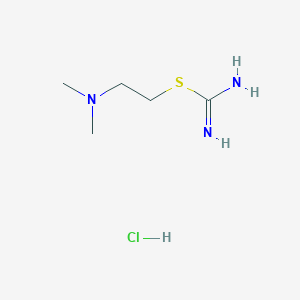
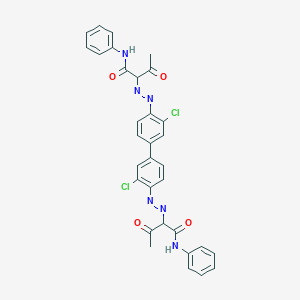
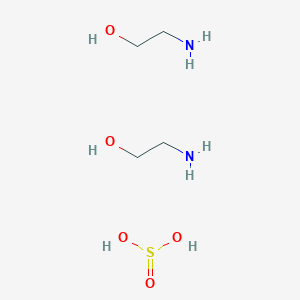

![N-[4-(thiophen-2-ylmethylamino)phenyl]acetamide](/img/structure/B100934.png)
